molecular formula C19H22N2O3 B7349015 [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone

[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone

Cat. No. B7349015
M. Wt: 326.4 g/mol
InChI Key: KYOOGUYRXJRDFJ-KRWDZBQOSA-N
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Description

[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinyl-pyridine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone in lab experiments include its high potency and specificity towards target enzymes and receptors. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the research on [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone. These include:
1. Further studies to determine the potential therapeutic applications of this compound in the treatment of other diseases.
2. Investigation of the long-term effects of this compound on the body.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Exploration of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
5. Investigation of the potential use of this compound as a diagnostic tool for specific diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term effects on the body.

Synthesis Methods

The synthesis of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone involves the reaction of 3-methylphenol with 2-bromo-5-(pyridin-2-yl)pyridine, followed by the reaction of the resulting intermediate with (S)-3-ethoxypyrrolidine. The final product is obtained after purification and isolation steps.

Scientific Research Applications

The potential therapeutic applications of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone have been studied extensively in various scientific research fields. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-23-17-9-10-21(13-17)19(22)18-8-7-16(12-20-18)24-15-6-4-5-14(2)11-15/h4-8,11-12,17H,3,9-10,13H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOOGUYRXJRDFJ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)C2=NC=C(C=C2)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)C2=NC=C(C=C2)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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